2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-
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Overview
Description
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, carboxamide group, and methoxyphenyl sulfonyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium in Suzuki–Miyaura coupling .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the regulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazines: These compounds share a similar ring structure and are known for their biological properties, including antitumor activity.
Pyrrole Derivatives: These compounds are also biologically active and are used in medicinal chemistry for their diverse therapeutic properties.
Uniqueness
2-Pyrimidinecarboxamide, hexahydro-N,5-dihydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
203915-63-3 |
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Molecular Formula |
C19H23N3O9S2 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N,5-dihydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-1,3-diazinane-2-carboxamide |
InChI |
InChI=1S/C19H23N3O9S2/c1-30-14-3-7-16(8-4-14)32(26,27)21-11-13(23)12-22(19(21)18(24)20-25)33(28,29)17-9-5-15(31-2)6-10-17/h3-10,13,19,23,25H,11-12H2,1-2H3,(H,20,24) |
InChI Key |
CMBPIMDJJHAVBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(CN(C2C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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